molecular formula C13H10BrNO B14167650 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3607-38-3

6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14167650
CAS No.: 3607-38-3
M. Wt: 276.13 g/mol
InChI Key: WMWRJPUXIINVBX-UHFFFAOYSA-N
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Description

6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a methylidene group replacing one of the quinone oxygens in the cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-bromoaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus, where the reactants are heated in toluene with piperidine as a catalyst . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo photolytic cleavage to form reactive intermediates, which can then interact with amino acids and peptides . This property makes it useful for labeling and studying biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the 2-bromoaniline moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable for research in photochemistry and molecular labeling.

Properties

CAS No.

3607-38-3

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-[(2-bromophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H

InChI Key

WMWRJPUXIINVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O

Origin of Product

United States

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